REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].[Cl-].[Li+].[CH2:12]1[O:15][CH:13]1[CH3:14]>CN(C)C=O>[OH:15][CH:13]([CH3:12])[CH2:14][N:6]1[C:2]([CH3:9])([CH3:1])[C:3](=[O:8])[N:4]([CH2:12][CH:13]([OH:15])[CH3:14])[C:5]1=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
217 g
|
Type
|
reactant
|
Smiles
|
CC1(C(NC(N1)=O)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
560 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
C1C(C)O1
|
Name
|
N-H amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
is stirred at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
|
After the dropwise addition
|
Type
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TEMPERATURE
|
Details
|
the temperature is slowly raised to 90° C
|
Type
|
DISTILLATION
|
Details
|
After 5 hours at 90° C. the dimethylformamide is distilled off in a waterpump vacuum
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the product is dried to constant weight at 100° C.
|
Type
|
CUSTOM
|
Details
|
415 g of a pale yellow highly viscous oil (100% of theory) are obtained
|
Type
|
DISTILLATION
|
Details
|
The crude product is distilled at 0.1 to 0.2 mm Hg and 170°-172° C.
|
Type
|
TEMPERATURE
|
Details
|
On cooling the 1,3-di(β-hydroxy-n-propyl)- 5,5-dimethylhydantoin
|
Type
|
CUSTOM
|
Details
|
to give white crystals of melting point 65°-67° C
|
Name
|
|
Type
|
|
Smiles
|
OC(CN1C(=O)N(C(=O)C1(C)C)CC(C)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |